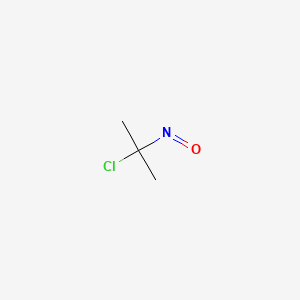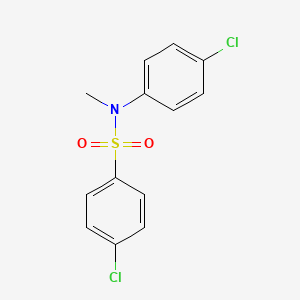![molecular formula C15H10O2 B14750627 9H-Phenanthro[2,3-d][1,3]dioxole CAS No. 224-09-9](/img/structure/B14750627.png)
9H-Phenanthro[2,3-d][1,3]dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Phenanthro[2,3-d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of phenanthrene derivatives with reagents that facilitate the formation of the dioxole ring. For instance, the cyclization can be achieved using reagents such as acetic anhydride and sulfuric acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 9H-Phenanthro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids, quinones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9H-Phenanthro[2,3-d][1,3]dioxole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity . The exact molecular targets and pathways can vary based on the specific context of its use .
Comparaison Avec Des Composés Similaires
- Phenanthro[3,4-d][1,3]dioxole
- Phenanthro[9,10-d][1,3]dioxole
- Benzo[d][1,3]dioxole
Comparison: 9H-Phenanthro[2,3-d][1,3]dioxole is unique due to its specific ring fusion pattern and electronic properties. Compared to other similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
224-09-9 |
|---|---|
Formule moléculaire |
C15H10O2 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
naphtho[2,1-f][1,3]benzodioxole |
InChI |
InChI=1S/C15H10O2/c1-2-4-12-10(3-1)5-6-11-7-14-15(8-13(11)12)17-9-16-14/h1-8H,9H2 |
Clé InChI |
GYZRLJRGRZCJPF-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=C(O1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazole-7-carboxylic acid](/img/structure/B14750544.png)
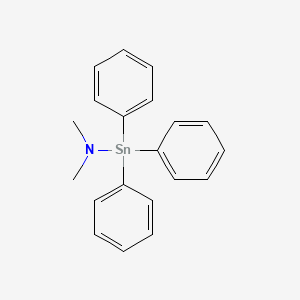
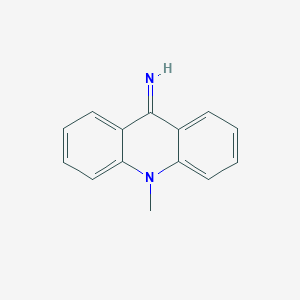
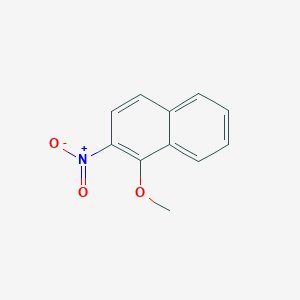

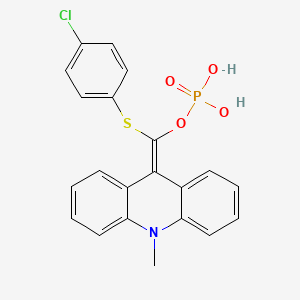
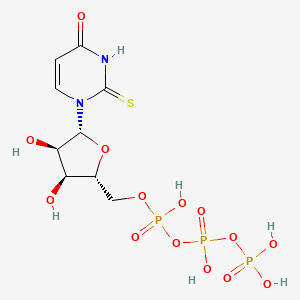
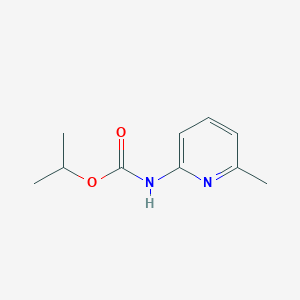
![(4-Amino-7-benzyl-2-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B14750610.png)
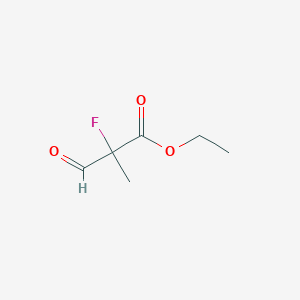
![Bicyclo[4.2.1]nonane](/img/structure/B14750617.png)
